molecular formula C27H45NO4 B4306956 4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE

4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE

Cat. No.: B4306956
M. Wt: 447.6 g/mol
InChI Key: QIPLPQHQFWCBSU-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE is a complex organic compound with a unique structure that combines a cyclohexyl ring, an adamantyl group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE typically involves multiple steps, starting with the preparation of the cyclohexyl and adamantyl intermediates. The key steps include:

    Formation of the cyclohexyl intermediate: This involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Preparation of the adamantyl intermediate: This step involves the reaction of adamantane with ethylene oxide to form 1-adamantyloxyethanol.

    Coupling of intermediates: The final step involves the coupling of the cyclohexyl and adamantyl intermediates with 5-oxopentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or cyclohexyl positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adamantyl or cyclohexyl derivatives.

Scientific Research Applications

4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylcyclohexyl acetate: Similar structure but lacks the adamantyl and amino groups.

    Adamantyl derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl moiety but differ in other functional groups.

Uniqueness

4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE is unique due to its combination of a cyclohexyl ring, an adamantyl group, and a pentanoate ester, which imparts distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) 5-[2-(1-adamantyloxy)ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO4/c1-26(2,3)22-7-9-23(10-8-22)32-25(30)6-4-5-24(29)28-11-12-31-27-16-19-13-20(17-27)15-21(14-19)18-27/h19-23H,4-18H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPLPQHQFWCBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE

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